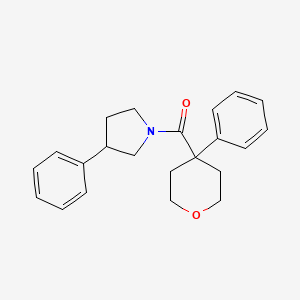

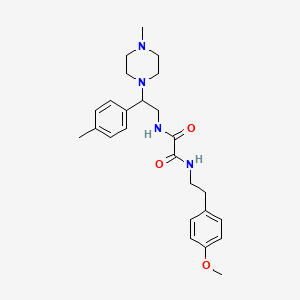

![molecular formula C28H27NO6 B2838856 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866813-26-5](/img/structure/B2838856.png)

3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

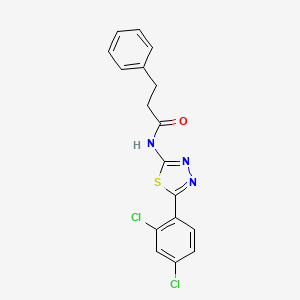

The compound “3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one” is a quinolinone derivative. Quinolinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the elements are carbon, hydrogen, oxygen, and nitrogen. The compound also contains several functional groups, including an ethoxy group, methoxy groups, and a benzoyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired yield and purity of the final product. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinolinone core of the molecule likely contributes to its stability and may influence its reactivity. The various functional groups attached to this core would also play a significant role in determining the compound’s physical and chemical properties.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinolinone core and the various functional groups. For example, the ethoxy and methoxy groups might make the compound more susceptible to reactions involving nucleophilic substitution. The carbonyl group in the quinolinone core could potentially undergo addition reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar aromatic rings could influence its solubility, boiling point, and melting point. The exact values of these properties would need to be determined experimentally.Scientific Research Applications

Practical and Large-Scale Synthesis Applications

One study discusses the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the importance of 3-substituted octahydrobenzo[g]quinolines as intermediates for pharmaceutically active compounds (Bänziger et al., 2000). This research underlines the significance of efficient synthesis methods that are feasible for large-scale manufacturing, which is crucial for the development of new pharmaceuticals.

Advances in Isoquinoline Derivatives

Another study focuses on new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, showcasing the versatility of these compounds in synthetic chemistry (Sobarzo-Sánchez et al., 2010). Such derivatives are vital for exploring new pharmacological activities and can lead to the discovery of novel therapeutic agents.

Synthetic Methodologies and Theoretical Studies

Further research includes the synthesis and theoretical study on 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, which could serve as a precursor for aromatic demethoxylation in oxoisoaporphines (Sobarzo-Sánchez et al., 2006). This study exemplifies the importance of understanding the chemical and physical properties of compounds through theoretical and experimental methods, leading to innovations in synthetic routes and applications in medicinal chemistry.

Catalysis and Chemical Transformations

Research on Cp*Rh(III)-catalyzed annulation presents a method for forming 2-aryl quinazolin-4(3H)-one derivatives, demonstrating the role of catalysis in enabling new chemical transformations with potential applications in the development of pharmaceuticals and fine chemicals (Xiong et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without more specific information, it’s difficult to provide a detailed safety and hazard analysis.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical, or its physical and chemical properties could be studied in more detail. The results of these studies could then guide further research and development efforts.

Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, more specific information would be needed. If you have any more questions or need further clarification, feel free to ask!

properties

IUPAC Name |

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-5-35-20-11-9-19(10-12-20)27(30)23-17-29(16-18-7-6-8-21(13-18)32-2)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKPZCGUWMQKCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

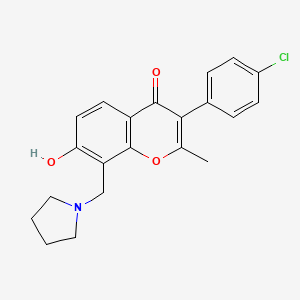

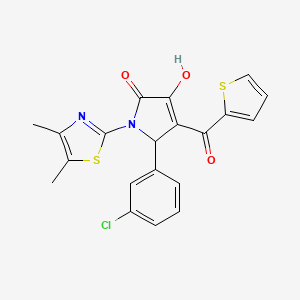

![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)

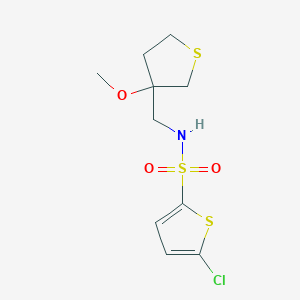

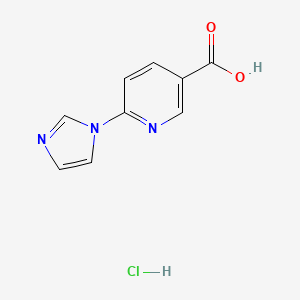

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)

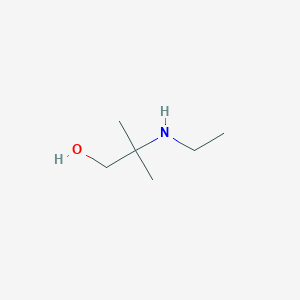

![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)

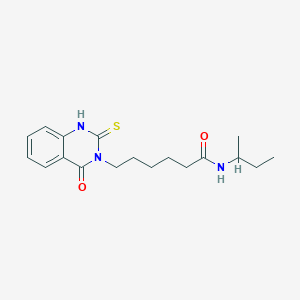

![N-[4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)

![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)